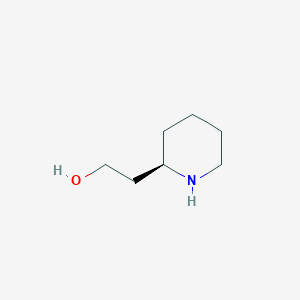

(R)-2-(Piperidin-2-yl)ethanol

概述

描述

®-2-(Piperidin-2-yl)ethanol is a chiral compound that features a piperidine ring attached to an ethanol moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(piperidin-2-yl)acetaldehyde using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and a hydrogen source like hydrogen gas.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Piperidin-2-yl)ethanol may involve the use of more robust and scalable methods, such as asymmetric synthesis using chiral auxiliaries or biocatalytic processes. These methods ensure high enantiomeric purity and yield, which are crucial for pharmaceutical applications.

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones under controlled conditions.

Key Findings:

- Enzymatic oxidation using laccases (e.g., Trametes pubescens) with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and O₂ produces enantiopure N-protected aldehydes with high stereochemical fidelity .

- Swern oxidation (oxalyl chloride/DMSO) is problematic at scale due to byproduct formation and low yields .

Table 1. Oxidation Pathways

| Reagents/Conditions | Product | Selectivity/Yield | Reference |

|---|---|---|---|

| Laccase/TEMPO/O₂, pH 5, 25°C | (R)-N-Cbz-2-piperidinecarboxaldehyde | >95% e.e. | |

| CrO₃/H₂SO₄ | 2-Piperidinone | Moderate |

Esterification and Hydrolysis

The hydroxyl group participates in ester formation, enabling further functionalization.

Key Findings:

- Esterification with acetic anhydride or acyl chlorides yields stable esters (e.g., acetyl or propionyl derivatives) .

- Enzymatic hydrolysis using pig liver esterase (PLE) achieves kinetic resolution of racemic esters with enantiomeric excess (e.e.) up to 98% .

Table 2. Esterification/Hydrolysis Conditions

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution to introduce halides or other functional groups.

Key Findings:

- Halogenation with SOCl₂ or PBr₃ converts the alcohol to 2-(piperidin-2-yl)ethyl chloride/bromide.

- Mitsunobu reaction with DIAD/Ph₃P facilitates ether formation, enabling stereoretentive C–O bond construction .

Table 3. Substitution Reactions

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| SOCl₂, CH₂Cl₂, 0°C | 2-(Piperidin-2-yl)ethyl chloride | Alkylation precursor | |

| DIAD/Ph₃P, ROH | Chiral ether derivatives | Diversification of scaffolds |

Intramolecular Cyclization

The compound serves as a precursor for nitrogen-containing heterocycles via cyclization.

Key Findings:

- Ring-closing metathesis (Grubbs catalyst) forms bicyclic piperidines with >90% yield .

- Aza-Michael addition constructs polycyclic alkaloids like (+)-sedamine .

Table 4. Cyclization Strategies

| Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grubbs catalyst, CH₂Cl₂, 40°C | Bicyclic piperidine | 91% | ||

| L-Proline, THF, rt | (+)-Sedamine | 85% (4 steps) |

Alkylation and Acylation

The piperidine nitrogen undergoes alkylation or acylation to modify bioactivity.

Key Findings:

科学研究应用

Synthesis of Pharmaceuticals

(R)-2-(Piperidin-2-yl)ethanol serves as a precursor for numerous pharmaceutical compounds. Its ability to act as a chiral auxiliary facilitates the asymmetric synthesis of drugs with specific activities. For instance, it has been utilized in the synthesis of piperidine-based alkaloids, which are known for their biological activity .

Case Study: Diversity-Oriented Synthesis (DOS)

A study highlighted the use of this compound in a diversity-oriented synthesis approach that generated a small library of enantiomerically pure nitrogen-containing compounds. This method involved multiple reactions, including stereocontrolled allylation and ring-closing metathesis, resulting in three new scaffolds with significant structural diversity .

Biological Activities

Research indicates that this compound exhibits various biological activities, including potential neuroactive properties due to its ability to cross the blood-brain barrier. This characteristic enhances its therapeutic applications in treating neurological disorders.

Chiral Auxiliary in Asymmetric Synthesis

The compound's chiral center allows it to function effectively as a chiral auxiliary or ligand in asymmetric synthesis, promoting high enantioselectivity in reactions.

Table 1: Selected Reactions Involving this compound

Functional Materials Development

This compound's unique structure combines polar and non-polar characteristics, making it suitable for applications in functional materials. Its potential use includes:

- Polymer Chemistry : As a monomer or additive to enhance material properties.

- Nanotechnology : In the development of nanoscale devices due to its solubility and reactivity.

Enzymatic Kinetic Resolution

The compound has been explored for its potential in enzymatic kinetic resolutions, which allow for the production of enantiopure forms from racemic mixtures. This process is critical for synthesizing high-purity pharmaceuticals where only one enantiomer is therapeutically active .

作用机制

The mechanism of action of ®-2-(Piperidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Similar Compounds

(S)-2-(Piperidin-2-yl)ethanol: The enantiomer of ®-2-(Piperidin-2-yl)ethanol, with similar chemical properties but different biological activity.

2-(Piperidin-2-yl)ethanol: The racemic mixture of both ®- and (S)-enantiomers.

2-(Piperidin-2-yl)acetaldehyde: A precursor in the synthesis of ®-2-(Piperidin-2-yl)ethanol.

Uniqueness

®-2-(Piperidin-2-yl)ethanol is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in pharmaceutical research and development.

生物活性

(R)-2-(Piperidin-2-yl)ethanol, also known as (R)-(+)-piperidine-2-ethanol, is a chiral organic compound with significant biological activity. Its unique structure, characterized by a piperidine ring and a hydroxymethyl group, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₇H₁₅NO

- Molecular Weight : 129.21 g/mol

- Solubility : Soluble in water and organic solvents

- Chirality : Exhibits specific stereochemistry due to its chiral center

This compound interacts with various biological targets, modulating their activity through specific binding interactions. Its chiral nature allows it to fit into the active sites of enzymes or receptors, influencing biochemical pathways. Notably, the compound has been studied for its potential effects on:

- Neurotransmitter Systems : It may influence neurotransmitter levels, contributing to antidepressant effects.

- Antimicrobial Activity : Research indicates potential antibacterial properties against resistant strains of bacteria.

Biological Activities

The compound has demonstrated a range of biological activities that are of interest in medicinal chemistry:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine pathways.

- Antimicrobial Properties : Research has indicated that derivatives of this compound possess antibacterial activity against various strains, including those resistant to conventional antibiotics .

- Chiral Auxiliary in Synthesis : Its chiral center makes it an invaluable building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds with desired biological activities .

Research Findings and Case Studies

Several studies have explored the biological activity and applications of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the antibacterial potency of various derivatives of this compound against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections. Molecular docking studies revealed strong binding affinities, indicating potential therapeutic applications in treating antibiotic-resistant infections .

Case Study: Enzymatic Kinetic Resolution

Another significant area of research involves the enzymatic kinetic resolution of racemic 2-piperidineethanol to obtain enantiopure forms. This process has shown promise for synthesizing compounds with enhanced biological activity while minimizing byproducts .

属性

IUPAC Name |

2-[(2R)-piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHDBHDZSMGHKF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。